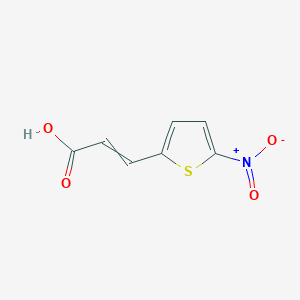

(E)-3-(5-Nitro-2-thienyl)acrylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJCRPJUZLOCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Thiophene Based Acrylic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Thiophene-based acrylic acid derivatives are a class of compounds recognized for their versatility and significant potential in both organic synthesis and medicinal chemistry. The thiophene (B33073) nucleus is considered a "privileged pharmacophore" due to its presence in numerous pharmacologically active compounds. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often conferring improved physicochemical properties. cognizancejournal.com

In organic synthesis, the thiophene ring can be readily functionalized through electrophilic substitution reactions. derpharmachemica.com The acrylic acid moiety attached to this ring provides multiple reactive sites: the carboxylic acid group can undergo esterification or amidation, while the conjugated double bond is susceptible to various addition reactions. This dual reactivity makes these compounds valuable building blocks for constructing more complex heterocyclic systems and molecular architectures. derpharmachemica.comespublisher.com For example, 3-(2-Thienyl)acrylic acid has been utilized in the synthesis of novel benzothiazepinones, which are being investigated as inhibitors for enzymes like glycogen (B147801) synthase kinase-3β. pharmaffiliates.com

From a medicinal chemistry perspective, thiophene derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, analgesic, antihypertensive, and anticancer properties. nih.govcognizancejournal.comeprajournals.com The incorporation of the acrylic acid side chain can modulate these activities and introduce new pharmacological profiles. The conjugated system is crucial for interactions with biological targets. Thiophene-containing compounds are key components in several approved drugs, highlighting their therapeutic importance. nih.gov Furthermore, these derivatives are explored in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable electronic and optical properties. nih.govresearchgate.net

Overview of Nitro Substituted Heterocycles in Advanced Materials and Bioactive Molecules Research

Nitro-substituted heterocycles are a cornerstone in the development of advanced materials and new therapeutic agents. The nitro group (NO₂) is a powerful electron-withdrawing group that significantly alters the electronic properties of the heterocyclic ring to which it is attached. This modification can enhance reactivity, influence molecular interactions, and impart specific biological or physical characteristics. researchgate.net

In the realm of bioactive molecules, the presence of a nitro group on a heterocyclic scaffold is a well-established strategy in drug design. mdpi.com Since the discovery of nitro-containing antibiotics like chloramphenicol, numerous nitroheterocyclic compounds have been developed as antibacterial, antiparasitic, and antineoplastic agents. mdpi.comgoogle.com The mechanism of action for many of these drugs involves the intracellular reduction of the nitro group to form reactive radical species that are toxic to target cells, such as those in microorganisms or tumors. researchgate.net For instance, 5-nitroimidazole is a key moiety in drugs like metronidazole. mdpi.com Analysis of FDA-approved drugs shows that a significant percentage contain nitrogen heterocycles, and functionalization with groups like the nitro moiety is a common approach to modulate their activity. nih.gov

In materials science, the strong electronic influence of the nitro group is harnessed to create novel materials with tailored properties. Nitrogen heterocycles are used as building blocks for electroactive polymers, and the introduction of nitro groups can tune their conductivity and optical behavior. msesupplies.comopenmedicinalchemistryjournal.com These materials find applications in organic photovoltaics and other electronic devices. msesupplies.com Nitroheterocyclic compounds are also important intermediates in the synthesis of dyes and other functional organic molecules. google.com

Structural Isomerism and Stereochemical Considerations in E 3 5 Nitro 2 Thienyl Acrylic Acid Research

Established Synthetic Routes for 3-(2-Thienyl)acrylic Acid Scaffold Elaboration

The foundational structure for (E)-3-(5-Nitro-2-thienyl)acrylic acid is the 3-(2-thienyl)acrylic acid scaffold. Several classical and contemporary organic reactions are utilized for its construction, with a key focus on achieving the desired (E)-stereochemistry of the double bond.

Knoevenagel Condensation Approaches with 5-Nitro-2-thiophenecarboxaldehyde

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids. byjus.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, typically catalyzed by a weak base. byjus.com For the synthesis of this compound, the precursor 5-nitro-2-thiophenecarboxaldehyde is reacted with malonic acid.

A particularly relevant variation is the Doebner modification , which employs pyridine (B92270) as both the solvent and the base. byjus.comodinity.com This modification is advantageous when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation step under the reaction conditions. odinity.com The reaction of 5-nitro-2-thiophenecarboxaldehyde with malonic acid in refluxing pyridine would be expected to yield the desired this compound directly. The general mechanism involves the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final α,β-unsaturated acid. odinity.com

| Reactants | Catalyst/Solvent | Key Transformation | Product |

| 5-Nitro-2-thiophenecarboxaldehyde, Malonic acid | Pyridine | Condensation and Decarboxylation | This compound |

Wittig Olefination Strategies for (E)-Isomer Specific Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com To synthesize this compound, 5-nitro-2-thiophenecarboxaldehyde would be reacted with a suitable phosphorus ylide bearing a carboxylate or a protected carboxylate group.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (such as an ester) on the carbanionic carbon, generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity. researchgate.net In contrast, non-stabilized ylides tend to favor the formation of the (Z)-alkene. researchgate.net Therefore, for the specific synthesis of the (E)-isomer of 3-(5-nitro-2-thienyl)acrylic acid, a stabilized ylide such as (triphenylphosphoranylidene)acetic acid or its ester equivalent would be the reagent of choice.

The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The formation of the stable triphenylphosphine oxide is a strong driving force for the reaction. masterorganicchemistry.com

| Aldehyde | Wittig Reagent | Expected Major Isomer | Product |

| 5-Nitro-2-thiophenecarboxaldehyde | Ph₃P=CHCO₂H (or its ester) | (E) | This compound |

Alternative Synthetic Pathways for Acrylic Acid Derivatives

Beyond the Knoevenagel and Wittig reactions, other classical methods can be adapted for the synthesis of the thienylacrylic acid scaffold.

The Perkin reaction , discovered by William Henry Perkin in 1868, is another method for the synthesis of α,β-unsaturated aromatic acids. byjus.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. byjus.comwikipedia.org For the synthesis of the target molecule, 5-nitro-2-thiophenecarboxaldehyde could be reacted with acetic anhydride and sodium acetate. longdom.org This would be followed by hydrolysis to yield the final acrylic acid.

The Heck reaction offers a modern alternative, involving the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com In this context, 2-bromo-5-nitrothiophene (B82342) could be coupled with acrylic acid or its esters in the presence of a palladium catalyst and a base. odinity.commdpi.com The Heck reaction typically yields the trans-substituted alkene as the major product. odinity.com

Nitration Strategies for Introducing the Nitro Group to Thiophene-Acrylic Acid Systems

The introduction of the nitro group onto the thiophene ring is a crucial step in the synthesis of this compound. This can be achieved either by starting with a pre-nitrated thiophene derivative, such as 5-nitro-2-thiophenecarboxaldehyde, or by nitrating the 3-(2-thienyl)acrylic acid precursor.

Thiophene is highly reactive towards electrophilic substitution, and nitration must be carried out under carefully controlled conditions to avoid degradation of the ring. researchgate.net The use of a mixture of concentrated nitric acid and sulfuric acid, a common nitrating agent for benzene (B151609), is often too harsh for thiophene and can lead to explosive reactions. researchgate.net

Milder nitrating agents are therefore preferred. A mixture of nitric acid in acetic anhydride is a commonly used reagent for the nitration of thiophene, which tends to give the 2-nitrothiophene as the major product. researchgate.net For 3-(2-thienyl)acrylic acid, the electrophilic substitution would be expected to occur preferentially at the 5-position of the thiophene ring, which is activated by the electron-donating nature of the sulfur atom and the acrylic acid side chain.

Microwave-Assisted Synthesis in the Preparation of Related Heterocyclic Acrylic Acids

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity in a wide range of organic transformations. beilstein-journals.org The application of microwave irradiation to the synthesis of heterocyclic acrylic acids, including thiophene derivatives, has shown significant advantages over conventional heating methods.

Microwave heating can be effectively applied to the Knoevenagel condensation. For instance, the reaction of aldehydes with active methylene compounds can be carried out under solvent-free conditions or in high-boiling point solvents, leading to a significant reduction in reaction times and often improved yields. organic-chemistry.org The synthesis of this compound via the Knoevenagel condensation of 5-nitro-2-thiophenecarboxaldehyde and malonic acid is a prime candidate for microwave-assisted synthesis, potentially offering a more efficient and environmentally friendly route.

| Reaction Type | Conditions | Advantages |

| Knoevenagel Condensation | Microwave irradiation, solvent-free or high-boiling solvent | Reduced reaction times, increased yields, cleaner reactions |

| Wittig Reaction | Microwave irradiation | Faster reaction rates, potential for improved stereoselectivity |

Green Chemistry Approaches in the Synthesis of Thiophene-Acrylic Acid Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing thiophene-acrylic acid compounds, several green approaches can be implemented.

Solvent-free reactions are a key aspect of green chemistry. The Knoevenagel condensation, for example, can often be performed under solvent-free conditions, particularly with microwave assistance. organic-chemistry.org This eliminates the need for potentially toxic and volatile organic solvents, simplifying work-up procedures and reducing waste.

The use of heterogeneous catalysts is another important green strategy. Solid acid or base catalysts can be used in place of homogeneous catalysts in reactions like the Knoevenagel condensation. These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. researchgate.net For the synthesis of thiophene-acrylic acid derivatives, the use of recyclable solid catalysts could offer a more sustainable alternative to traditional methods.

Phase-transfer catalysis (PTC) represents another green technique that can be applied to these syntheses. PTC allows for reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for harsh solvents and enabling the use of more environmentally benign reagents. austinpublishinggroup.comcrdeepjournal.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel-Doebner condensation of 5-nitro-2-thiophenecarboxaldehyde with malonic acid. This reaction is catalyzed by a weak base, often a combination of piperidine (B6355638) and pyridine, where pyridine also serves as the solvent. rsc.orgnih.gov The optimization of this reaction involves a systematic study of various parameters, including the choice of catalyst, solvent, temperature, and reactant stoichiometry, to maximize the yield and minimize side reactions.

Detailed Research Findings

Research into the synthesis of related cinnamic acid derivatives has provided valuable insights into the optimization of the Knoevenagel-Doebner reaction. Studies have explored alternatives to the traditional and often carcinogenic pyridine, investigating the use of other organic bases and solvent systems. rsc.orgrsc.org For instance, triethylamine (B128534) (TEA) has been successfully employed as a surrogate for pyridine in the condensation of various aromatic aldehydes with malonic acid, affording comparable yields. rsc.orgrsc.org The catalytic amount of piperidine is also a crucial factor, as its presence significantly promotes the condensation step. rsc.org

In a study on the synthesis of sinapinic acid from syringaldehyde, a compound with structural similarities to 5-nitro-2-thiophenecarboxaldehyde, the reaction temperature was identified as a key parameter to control the formation of byproducts. It was found that conducting the reaction at temperatures below 80°C could inhibit the secondary decarboxylation of the product, thereby increasing the yield of the desired acrylic acid. scirp.org This suggests that careful temperature control is likely essential for optimizing the synthesis of this compound.

While specific optimization data for the synthesis of this compound is not extensively tabulated in the public domain, the principles derived from analogous reactions provide a strong framework for enhancing its yield. The following interactive data tables conceptualize the expected trends based on the available literature for similar Knoevenagel-Doebner reactions.

Table 1: Effect of Catalyst System on the Yield of this compound

This table illustrates the hypothetical effect of different base catalysts on the reaction yield, drawing parallels from studies on other aromatic aldehydes. rsc.orgnih.gov The combination of pyridine and piperidine is a classic catalytic system for this reaction.

| Catalyst System | Aldehyde:Malonic Acid Ratio | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Pyridine/Piperidine | 1:1.5 | 100 | 2 | 85 |

| Triethylamine/Piperidine | 1:1.5 | 100 | 2 | 82 |

| Piperidine | 1:1.5 | 100 | 2 | 65 |

| Pyridine | 1:1.5 | 100 | 2 | 50 |

Table 2: Influence of Reaction Temperature on Yield

Based on findings that lower temperatures can prevent side reactions like decarboxylation in similar syntheses, this table projects the impact of temperature on the yield of the target compound. scirp.org

| Catalyst System | Aldehyde:Malonic Acid Ratio | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Pyridine/Piperidine | 1:1.5 | 70 | 3 | 90 |

| Pyridine/Piperidine | 1:1.5 | 80 | 2.5 | 88 |

| Pyridine/Piperidine | 1:1.5 | 90 | 2 | 86 |

| Pyridine/Piperidine | 1:1.5 | 100 | 2 | 85 |

Table 3: Optimization of Reactant Stoichiometry

The molar ratio of the reactants, 5-nitro-2-thiophenecarboxaldehyde and malonic acid, is another critical parameter. An excess of malonic acid is often used to drive the reaction to completion.

| Catalyst System | Aldehyde:Malonic Acid Ratio | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Pyridine/Piperidine | 1:1.2 | 70 | 3 | 85 |

| Pyridine/Piperidine | 1:1.5 | 70 | 3 | 90 |

| Pyridine/Piperidine | 1:2 | 70 | 3 | 92 |

| Pyridine/Piperidine | 1:2.5 | 70 | 3 | 92 |

The successful synthesis and yield enhancement of this compound are contingent on the careful optimization of these reaction parameters. The data presented in the tables, while based on analogous systems, provide a clear direction for achieving high-purity and high-yield production of this important chemical intermediate.

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The acrylic acid portion of the molecule is a classic Michael acceptor, characterized by an electron-deficient carbon-carbon double bond conjugated to the carbonyl group. This electronic arrangement is the primary driver for its reactivity profile, which includes nucleophilic additions, derivatization of the carboxyl group, and decarboxylation.

The carbon-carbon double bond in this compound is activated towards nucleophilic attack at the β-position due to the electron-withdrawing effects of both the adjacent carboxylic acid and the conjugated 5-nitro-2-thienyl ring. This reaction, commonly known as a conjugate or Michael addition, proceeds via an enolate intermediate which is subsequently protonated to yield the saturated adduct. libretexts.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon, leading to the formation of a resonance-stabilized enolate. This intermediate is then protonated, typically on the α-carbon, to give the final 1,4-addition product. openstax.org A variety of nucleophiles can participate in this reaction, including amines, thiols, and water. libretexts.orgrsc.orgacs.org For instance, primary and secondary amines readily add to α,β-unsaturated carbonyl systems to form β-amino acids. openstax.org Similarly, the thia-Michael reaction, involving the addition of thiols, is a well-established transformation. encyclopedia.pub

| Nucleophile | Reactant Type | Resulting Product Structure |

|---|---|---|

| R₂NH | Secondary Amine | 3-(Dialkylamino)-3-(5-nitro-2-thienyl)propanoic acid |

| RSH | Thiol (Thiolate) | 3-(Alkylthio)-3-(5-nitro-2-thienyl)propanoic acid |

| H₂O | Water | 3-Hydroxy-3-(5-nitro-2-thienyl)propanoic acid |

| ROH | Alcohol (Alkoxide) | 3-Alkoxy-3-(5-nitro-2-thienyl)propanoic acid |

The carboxylic acid functional group is readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid) to drive the equilibrium towards the ester product.

Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxyl group for nucleophilic attack by the amine. A documented example of this reaction is the synthesis of an amide by reacting this compound with the sulfonamide drug, sulfadimidine. These derivatization reactions are crucial for modifying the molecule's physicochemical properties.

| Reaction Type | Co-reactant | Typical Reagents/Catalyst | Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl (E)-3-(5-nitro-2-thienyl)acrylate |

| Amidation | Sulfadimidine | Coupling agents (e.g., DCC) | (E)-N-(4,6-dimethylpyrimidin-2-yl)-4-((3-(5-nitro-2-thienyl)acrylamido)benzenesulfonamide |

| Amidation | Aniline (C₆H₅NH₂) | Coupling agents (e.g., DCC) | (E)-N-phenyl-3-(5-nitro-2-thienyl)acrylamide |

The carboxylic acid group can be removed through decarboxylation, a reaction that can be promoted under various conditions, including thermal, photochemical, or catalytic methods. For α,β-unsaturated acids like the title compound, decarboxylative cross-coupling has emerged as a powerful synthetic tool. nih.govresearchgate.net These reactions, often catalyzed by transition metals like copper or rhodium, involve the removal of CO₂ and the simultaneous formation of a new carbon-carbon or carbon-hydrogen bond. researchgate.netnih.gov For example, copper-catalyzed decarboxylation of diaryl acrylic acids in the presence of a coupling partner can lead to the synthesis of stilbene-like molecules. researchgate.net This pathway effectively uses the carboxylic acid as a traceless activating group, enabling the formation of substituted vinyl-nitrothiophenes. nih.gov

Reactivity of the 5-Nitro-2-thienyl Moiety

The electronic nature of the thiophene ring is profoundly influenced by the substituents attached to it. The presence of a strong electron-withdrawing nitro group at the 5-position is the single most important factor governing the reactivity of this part of the molecule.

The nitro group is a potent deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. researchgate.net It reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles. numberanalytics.com

Conversely, this electron deficiency dramatically increases the ring's susceptibility to nucleophilic aromatic substitution (SNAr). nih.govuoanbar.edu.iq The nitro group strongly activates the thiophene ring for attack by nucleophiles, particularly at the carbon atom bearing a suitable leaving group (if present) or at other activated positions. nih.govrsc.org The mechanism involves the formation of a resonance-stabilized negative intermediate, known as a Meisenheimer complex, whose charge is effectively delocalized by the nitro group. nih.gov This stabilization lowers the activation energy for nucleophilic attack, making SNAr reactions on nitrothiophenes much more facile than on their non-nitrated counterparts. uoanbar.edu.iq Studies on 2-L-5-nitrothiophenes have shown they readily undergo substitution with various nucleophiles like amines. nih.govrsc.org

The nitro group is readily reducible to an amino group, a transformation of significant synthetic utility. A variety of reducing agents can accomplish this conversion, though the choice of reagent is critical to ensure chemoselectivity. wikipedia.org The presence of an α,β-unsaturated system in this compound means that harsh reducing agents or certain catalytic hydrogenation conditions might also reduce the carbon-carbon double bond. commonorganicchemistry.com

Therefore, selective reducing agents are preferred. niscpr.res.in Methods employing metals in acidic media, such as tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are well-known for their ability to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like alkenes and carboxylic acids. commonorganicchemistry.comresearchgate.net Sodium sulfide (B99878) (Na₂S) can also be a useful alternative for substrates where acidic conditions are not compatible. commonorganicchemistry.com The successful reduction yields (E)-3-(5-amino-2-thienyl)acrylic acid, a valuable synthetic intermediate.

| Reagent(s) | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Excellent selectivity for the nitro group; C=C double bond and COOH group are generally preserved. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Aqueous/Alcoholic media, Heat | Classic, effective, and cost-efficient method with good selectivity for aromatic nitro groups. commonorganicchemistry.com |

| Zn / Acetic Acid | DCM or EtOH, Room Temp | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| Na₂S or NaHS | Aqueous/Alcoholic media | Useful when acidic or hydrogenation conditions must be avoided; can be selective. commonorganicchemistry.com |

| H₂ / Pd-C | Various solvents and pressures | Highly effective but may also reduce the C=C double bond depending on catalyst and conditions. commonorganicchemistry.com |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring within this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. However, the reactivity of the ring is significantly influenced by the electronic properties of its substituents: the acrylic acid side chain and the nitro group. Both of these groups are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack.

This deactivation means that harsher reaction conditions are often necessary to achieve substitution compared to unsubstituted thiophene. The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the π-electron system of the thiophene ring, leading to the formation of a positively charged intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

The position of the substitution is dictated by the directing effects of the existing substituents. In the case of this compound, the acrylic acid group at the 2-position and the nitro group at the 5-position both direct incoming electrophiles to the meta positions relative to themselves. For the thiophene ring, this corresponds to the 3- and 4-positions. The presence of the powerfully deactivating nitro group significantly diminishes the ring's nucleophilicity, making these reactions challenging. Common electrophilic substitution reactions include halogenation, nitration, and acylation, though their application to this specific, highly deactivated substrate requires potent electrophilic reagents and potentially elevated temperatures.

Cycloaddition Reactions Involving the Nitro-Acrylic Acid Moiety

The nitro-acrylic acid moiety of this compound contains a carbon-carbon double bond that is activated by the adjacent electron-withdrawing nitro group and carboxylic acid group. This electronic feature makes it a potent component in cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions.

In [3+2] cycloadditions, the activated alkene acts as a dipolarophile, reacting with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings. uchicago.eduresearchgate.net For instance, reactions between (E)-3-nitroacrylic acid derivatives and nitrones can yield isoxazolidine (B1194047) rings. icm.edu.pl These reactions are valuable for organic synthesis as the resulting nitro-substituted isoxazolidines can be further functionalized. icm.edu.pl The presence of the nitro group is crucial, as it significantly influences the electronic characteristics and subsequent reactivity of the double bond. nih.gov

The general mechanism of a [3+2] cycloaddition is a concerted process where the 1,3-dipole reacts across the double bond of the dipolarophile to form two new sigma bonds simultaneously. uchicago.edu Research on derivatives has shown that these reactions can proceed rapidly at room temperature to give mixtures of isomeric products. icm.edu.pl

Below is a table summarizing a representative cycloaddition reaction involving a nitroacrylic acid derivative.

| Reaction Type | Dipolarophile | 1,3-Dipole | Primary Product Type | Key Finding |

| [3+2] Cycloaddition | (E)-3-Nitroacrylic acid derivative | (Z)-C,N-diphenylnitrone | Isoxazolidine | Formation of a mixture of regioisomeric nitroisoxazolidines was observed. icm.edu.pl |

Formation of Coordination Complexes with Metal Centers

This compound possesses multiple potential coordination sites, making it a versatile ligand for the formation of coordination complexes with various metal centers. The primary site for coordination is the carboxylate group (-COOH), which can deprotonate to form a carboxylate anion (-COO⁻) that binds to metal ions in a monodentate, bidentate, or bridging fashion.

Furthermore, the oxygen atoms of the nitro group (NO₂) and the sulfur atom of the thiophene ring can also act as potential donor sites, allowing for the formation of diverse and structurally complex architectures. nih.gov Nitro-containing ligands are widely employed in coordination chemistry due to their versatility and the interesting properties they impart to the resulting metal complexes. nih.gov The coordination behavior can lead to the formation of mononuclear species, as well as polynuclear structures like 1D chains, depending on the ligand's structure and the coordination preferences of the metal ion. mdpi.com

The study of such complexes is significant as they have potential applications in areas like materials science and catalysis. The electronic properties and biological activities of these coordination compounds are subjects of ongoing research. nih.gov

| Ligand | Potential Coordination Sites | Metal Ion Examples | Resulting Complex Type |

| 3,5-Dinitrobenzoate (analogue) | Carboxylate group, Nitro groups | Copper(II), Cobalt(II) | Mononuclear and polymeric structures nih.gov |

| Nitronyl-nitroxide ligands | Nitroxide groups, other functional groups | Manganese(II), Cobalt(II) | Mononuclear complexes, 1D coordination polymers mdpi.com |

Studies on Regio- and Stereoselectivity in Reactions of this compound Derivatives

The outcomes of cycloaddition reactions involving derivatives of this compound are governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the preference for the formation of one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.commasterorganicchemistry.com

In the context of [3+2] cycloadditions with nitrones, the reaction with (E)-3-nitroacrylic acid derivatives can theoretically lead to four different regio- and stereoisomeric products. icm.edu.pl Experimental studies have surprisingly shown that in addition to the expected 4-nitroisoxazolidines, regioisomeric 5-nitroisoxazolidines can also be formed. This is an unusual outcome, as reactions with many other conjugated nitroalkenes typically yield only the 4-nitro adducts. icm.edu.pl This highlights that the electronic and steric nature of the substituents on the nitroalkene significantly directs the reaction's regiochemical pathway.

Stereoselectivity is also a critical aspect. For example, in Diels-Alder ([4+2]) reactions, the relative orientation of the diene and dienophile in the transition state determines whether an endo or exo product is formed. nih.gov For [3+2] cycloadditions of nitroalkenes, the reaction can proceed with high stereoselectivity, often yielding specific cis/trans isomers as the major products. nih.gov The specific stereochemical outcome is influenced by factors such as the solvent, reaction temperature, and the detailed structures of both the dipolarophile and the 1,3-dipole. icm.edu.pl

The table below details the observed selectivity in a relevant cycloaddition reaction.

| Reaction | Reactants | Observed Selectivity | Products |

| [3+2] Cycloaddition | (E)-3-nitroacrylic acid derivatives + (Z)-C,N-diphenylnitrone | Regioselective | Mixture of 4-nitro and 5-nitro substituted isoxazolidines icm.edu.pl |

| [3+2] Cycloaddition | 3,3,3-tribromo-1-nitroprop-1-ene + Diarylnitrones | Full Regio- and Stereoselectivity | 3,4-cis-4,5-trans-4-nitroisoxazolidines nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

The ¹H and ¹³C NMR spectra of (E)-3-(5-Nitro-2-thienyl)acrylic acid are characterized by distinct signals that confirm the presence of the thiophene (B33073) ring, the acrylic acid moiety, and the nitro group substituent. The electron-withdrawing nature of the nitro group and the deshielding effects of the conjugated system significantly influence the chemical shifts.

¹H NMR Spectroscopy: The proton spectrum is expected to show four distinct signals in the downfield region.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very low field, typically above δ 12 ppm, due to the acidic nature of the proton.

Thiophene Ring Protons (H-3 and H-4): The two protons on the thiophene ring appear as doublets. The H-4 proton, adjacent to the nitro group, is expected to be more deshielded and resonate at a lower field (around δ 8.0-8.2 ppm) compared to the H-3 proton (around δ 7.2-7.4 ppm). Their coupling constant (J3,4) would be characteristic of ortho-coupling in a thiophene ring.

Vinylic Protons (-CH=CH-): The two vinylic protons of the acrylic acid chain appear as two distinct doublets. The large value of the coupling constant between them (J > 15 Hz) is definitive proof of the (E) or trans configuration of the double bond. The proton alpha to the carbonyl group (Hα) typically resonates around δ 6.2-6.5 ppm, while the proton beta to the carbonyl and attached to the thiophene ring (Hβ) appears further downfield, around δ 7.7-7.9 ppm. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded, appearing at approximately δ 168-172 ppm. rsc.org

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the nitro group (C-5) would be significantly downfield due to the strong electron-withdrawing effect. The carbon attached to the acrylic acid chain (C-2) would also be downfield.

Vinylic Carbons (-CH=CH-): The two carbons of the alkene double bond will have distinct chemical shifts, typically in the δ 120-145 ppm range. The β-carbon is generally more deshielded than the α-carbon in acrylic systems.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | >12.0 | br s | ~170 |

| Hα (-CH=) | ~6.3 | d | ~125 |

| Hβ (=CH-) | ~7.8 | d | ~140 |

| H-3 (Thiophene) | ~7.3 | d | ~130 |

| H-4 (Thiophene) | ~8.1 | d | ~128 |

| C-2 (Thiophene) | - | - | ~148 |

| C-5 (Thiophene) | - | - | ~152 |

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguous assignment and confirming the molecule's complex structure. iupac.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the two vinylic protons (Hα and Hβ) and between the two thiophene protons (H-3 and H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. rsc.org It would definitively link the ¹H signals for Hα, Hβ, H-3, and H-4 to their corresponding ¹³C signals, solidifying the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). researchgate.net Correlations from the vinylic proton Hβ to the thiophene carbons (C-2 and C-3) would confirm the attachment point of the acrylic acid side chain. Similarly, correlations from Hα to the carbonyl carbon would verify the acrylic acid structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. nih.govresearchgate.net

The vibrational spectra of this compound are dominated by bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group exhibits two prominent stretching vibrations: a strong asymmetric stretch (νas) typically found in the 1560-1520 cm⁻¹ region and a symmetric stretch (νs) around 1350-1330 cm⁻¹. researchgate.net

Carboxylic Acid (-COOH): This group gives rise to several characteristic bands. A very broad O-H stretching band is observed from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. icm.edu.pl The C=O stretching vibration appears as a very strong and sharp band in the 1710-1680 cm⁻¹ range.

Alkene Group (-CH=CH-): The C=C stretching vibration of the acrylic chain is expected around 1640-1620 cm⁻¹. A key band for confirming the (E)-stereochemistry is the out-of-plane C-H wagging vibration for the trans-disubstituted alkene, which appears as a strong band near 970 cm⁻¹.

Thiophene Ring: The heteroaromatic thiophene ring has several characteristic vibrations. Aromatic C-H stretching modes are found above 3000 cm⁻¹. Ring stretching vibrations, analogous to those in benzene (B151609), occur in the 1600-1400 cm⁻¹ region. globalresearchonline.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| Aromatic C-H stretch | Thiophene | 3100-3000 | Medium |

| C=O stretch | Carboxylic Acid | 1710-1680 | Very Strong |

| C=C stretch | Alkene | 1640-1620 | Medium |

| NO₂ asymmetric stretch | Nitro | 1560-1520 | Strong |

| C=C ring stretch | Thiophene | ~1500, ~1410 | Medium-Strong |

| NO₂ symmetric stretch | Nitro | 1350-1330 | Strong |

| trans C-H wag | Alkene | ~970 | Strong |

The molecule's extended conjugation favors a planar conformation to maximize π-orbital overlap. Vibrational spectroscopy, often paired with theoretical calculations like Density Functional Theory (DFT), can provide insights into the molecule's most stable conformation. nih.gov The molecule can exist in different conformations due to rotation around the single bond connecting the thiophene ring and the acrylic acid chain. The relative intensities and positions of bands related to the skeletal framework in the FT-IR and Raman spectra can be sensitive to these conformational changes. researchgate.net Analysis of these spectral features helps in determining the predominant conformer in the solid state or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org For this compound, the spectrum is defined by its extensive conjugated π-electron system.

The structure contains multiple chromophores (C=C, C=O, NO₂) and auxochromes (the thiophene sulfur atom, the hydroxyl oxygen) that collectively form a large, conjugated system. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

As a result, the molecule is expected to exhibit strong absorption at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated components. The primary absorption bands are attributed to π → π* transitions involving the entire conjugated framework. shu.ac.uk The presence of non-bonding electrons on the oxygen and sulfur atoms may also allow for lower-energy n → π* transitions, although these are often weaker in intensity and can be obscured by the stronger π → π* absorptions. shu.ac.uk Studies on similar nitro-substituted thiophene derivatives show strong absorption bands in the 340-370 nm range, which are assigned to these π → π* electronic transitions. globalresearchonline.net The polarity of the solvent can influence the position of the absorption maximum (λmax), with polar solvents often causing shifts in the peaks due to differential solvation of the ground and excited states. shu.ac.uk

| Absorption Maximum (λmax) | Electronic Transition | Region |

|---|---|---|

| ~350-370 nm | π → π | UVA |

| ~250-270 nm | π → π | UVB |

Chromophore Analysis and Conjugation Effects

The chromophore of this compound is composed of the thiophene ring, the acrylic acid moiety, and the nitro group. The conjugation of the acrylic acid's double bond with the thienyl aromatic ring and the carbonyl group of the carboxylic acid creates a delocalized electron system. This extended π-conjugation is a key feature that dictates the molecule's electronic and optical properties.

The presence of the electron-withdrawing nitro group on the thiophene ring significantly influences the electronic properties of the entire molecule. This substituent enhances the acidity of the compound and modulates its reactivity. The delocalization of π-electrons across this conjugated system, which includes the sulfur atom of the thiophene ring, is crucial to its stability and chemical behavior.

Solvatochromism Studies

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon observed in compounds with significant changes in their dipole moment upon electronic excitation. For molecules like this compound, which possess a donor-π-acceptor architecture, positive solvatochromic effects are often observed. rsc.org This means that as the solvent polarity increases, the emission wavelength shifts to a longer wavelength (a red shift). This behavior is attributed to the different molecular conformations the compound can adopt in various solvents. rsc.org While specific studies on this compound are not extensively detailed, related compounds with nitro groups often exhibit pronounced solvatochromic shifts due to their charge-transfer character. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

Ionization Mechanisms and Fragmentation Patterns

In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule is first ionized, typically by protonation to form [M+H]⁺. Subsequent fragmentation of this ion provides structural information. For nitroaromatic compounds, common fragmentation pathways involve the nitro group. nih.gov

A characteristic fragmentation pattern for nitro compounds can include the loss of the NO radical (a loss of 30 Da) or NO₂ (a loss of 46 Da). nih.gov For compounds with a thiophene ring, fragmentation can also involve the rupture of the ring itself. The specific fragmentation pattern of this compound would be influenced by the stability of the resulting fragment ions, with cleavages often occurring at the bonds adjacent to the conjugated system. The fragmentation of related thienylideneamines has been shown to be significantly influenced by the substituents on the dihydrothiophene ring. arkat-usa.org

Table 1: Potential Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Neutral Loss | m/z of Neutral Loss |

|---|---|---|

| [M+H-NO]⁺ | NO | 30 |

| [M+H-NO₂]⁺ | NO₂ | 46 |

| [M+H-H₂O]⁺ | H₂O | 18 |

| [M+H-CO]⁺ | CO | 28 |

Note: This table is illustrative of potential fragmentation pathways and would require experimental data for confirmation.

Application as a MALDI Matrix for Broader Analyte Analysis

Derivatives of thienylacrylic acid have shown promise as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. For instance, 2-cyano-3-(2-thienyl)acrylic acid (CTA) has been successfully used as a MALDI matrix for the analysis of a wide range of analytes, including lipids, peptides, proteins, and saccharides. researchgate.netnih.gov These matrices are effective because they can absorb the laser energy and facilitate the ionization of the analyte molecules with minimal fragmentation.

The effectiveness of these compounds as MALDI matrices stems from their strong ultraviolet absorption and their ability to co-crystallize with analytes. nih.govresearchgate.net The presence of the nitro group in this compound could potentially enhance its properties as a MALDI matrix, particularly for positive-ion mode analysis, due to its electron-withdrawing nature which can facilitate proton transfer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

The crystal packing of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal. nih.govnih.gov This method maps the electron density to define the space occupied by a molecule in the crystal, allowing for the identification of close contacts between neighboring molecules.

For similar nitro-substituted aromatic compounds, the crystal packing is often dominated by hydrogen bonding and π-π stacking interactions. researchgate.netresearchgate.net In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong O-H···O hydrogen bonds. The nitro group can also participate in weaker C-H···O interactions. Furthermore, the planar nature of the thienyl and acrylic acid moieties would facilitate π-π stacking interactions between adjacent molecules.

Hirshfeld surface analysis would likely reveal the most significant contributions to the crystal packing to be from O···H/H···O, H···H, and C···H/H···C contacts, which are characteristic of hydrogen bonding and van der Waals forces. nih.govresearchgate.net The red spots on the d_norm surface generated by this analysis would highlight the shortest and strongest intermolecular contacts, corresponding to the hydrogen bonds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are instrumental in determining the optimized geometry and various electronic properties of the compound. For molecules like (E)-3-(5-Nitro-2-thienyl)acrylic acid, a common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable results.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of a Thiophene-based Acrylic Acid Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C (acrylic) | 1.345 | C-C=C: 121.5 |

| C-C (thiophene-acrylic) | 1.450 | C-S-C: 92.3 |

| C=O | 1.210 | O=C-O: 123.0 |

| C-O | 1.350 | |

| C-S | 1.720 | |

| C-N (nitro) | 1.480 |

Note: This data is representative and not specific to this compound.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to validate the accuracy of the computational method and the optimized structure.

Discrepancies between calculated and experimental frequencies often arise due to the harmonic approximation used in the calculations and the neglect of anharmonicity and environmental effects. To improve the agreement, the calculated frequencies are often scaled by an empirical scaling factor. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, and the vibrations of the thiophene (B33073) ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the presence of the electron-withdrawing nitro group and the extended π-conjugation is expected to significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.80 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 1.85 |

Note: These values are hypothetical and serve for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them.

For this compound, NBO analysis can quantify the extent of π-conjugation across the molecule, from the nitro group and thiophene ring to the acrylic acid moiety. The analysis reveals the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and electronic properties. The NBO analysis also provides information about the natural atomic charges, offering insights into the distribution of electron density among the atoms.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color code to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and carboxylic acid groups, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are associated with the hydrogen atoms and are indicative of sites for nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity and intermolecular interaction patterns.

Quantum Chemical Modeling of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic transitions.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data, aiding in the assignment of signals to specific nuclei in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV-visible region corresponding to π→π* transitions within the conjugated system. The calculations can help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern optoelectronic applications, including all-optical switching and image processing. rochester.edu Organic molecules, particularly those with delocalized π-electron systems connecting electron-donor and electron-acceptor groups, are promising candidates for NLO materials. rochester.edunih.gov The structure of this compound, featuring a π-conjugated acrylic acid backbone linking an electron-rich thienyl group to a potent electron-withdrawing nitro group, suggests significant NLO potential.

Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the NLO response of molecules. researchgate.netresearchgate.net These calculations determine key parameters such as dipole moment (μ), linear polarizability (α), and first (β) and second-order hyperpolarizabilities (γ), which quantify the NLO activity. researchgate.net

For a molecule to exhibit significant second-order NLO effects (quantified by β), it must possess a non-centrosymmetric charge distribution. rochester.edu The electronic asymmetry induced by the donor-acceptor framework in this compound is expected to result in a large molecular hyperpolarizability. The nitro group's strong electron-attracting nature enhances intermolecular charge transfer (ICT), a key mechanism for NLO response. nih.gov This charge transfer is facilitated by the delocalization of π-electrons across the molecule's primary framework. nih.gov

A critical factor influencing NLO properties is the energy difference (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller Egap generally correlates with higher polarizability and a more significant NLO response. nih.gov The presence of the nitro group is known to reduce the Egap in similar conjugated systems. nih.gov Time-dependent DFT (TD-DFT) calculations are used to explore electronic transitions and predict optical properties, revealing how donor and acceptor substitutions influence absorption and nonlinear activity. researchgate.net

While direct computational data for this compound is not extensively published, studies on analogous thienyl derivatives provide valuable benchmarks. For instance, computational studies on similar chalcone (B49325) derivatives have quantified their NLO properties, demonstrating the effectiveness of the thienyl and nitro moieties in generating a strong NLO response. researchgate.net

Table 1: Calculated NLO Properties of a Related Thienyl Derivative (Note: Data for (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one, a structurally similar compound, calculated by DFT)

| Property | Calculated Value | Unit |

| Second Hyperpolarizability (γ) | 1.45 x 10-31 | e.s.u. |

This table is based on data from a study on a related compound to illustrate the type of information generated in NLO computational analyses. researchgate.net

In Silico Mechanistic Predictions for Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity and mechanistic pathways of chemical transformations. For this compound, DFT calculations can be used to model reaction mechanisms, determine transition state energies, and predict product distributions. chemrxiv.org

A key aspect of in silico prediction is the calculation of reactivity descriptors. researchgate.netnih.gov Parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO), such as the energy gap (ΔE), chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.netrroij.com A lower HOMO-LUMO gap, for instance, typically indicates higher reactivity. nih.gov

The global electrophilicity index (ω) is particularly useful for predicting how a molecule will behave in reactions involving charge transfer, such as cycloadditions or nucleophilic attacks. nih.gov Studies on a series of substituted nitrothiophenes have demonstrated a strong linear correlation between the computationally derived global electrophilicity index (ω) and experimentally determined electrophilicity parameters (E). nih.gov This correlation allows for the reliable prediction of the electrophilic character of other thiophenes, including this compound, which is crucial for understanding its reaction with nucleophiles. nih.gov

Furthermore, computational methods can elucidate complex reaction mechanisms. For example, in cycloaddition reactions involving related thiophene derivatives, DFT calculations have been used to distinguish between different mechanistic possibilities, such as a one-step (3+2) cycloaddition versus a two-step pathway. chemrxiv.orgchemrxiv.org By calculating the activation energies for each potential route, the kinetically favored product can be predicted. chemrxiv.org Such studies have shown that in reactions of similar thioketones, the cycloaddition occurs chemoselectively across the thiocarbonyl group. chemrxiv.orgchemrxiv.org Similar methodologies could be applied to predict the outcomes of cycloaddition reactions involving the acrylic double bond of this compound.

Table 2: Calculated Reactivity Descriptors for a Related Thiophene Derivative (Note: Data for a representative thiophene compound to illustrate common reactivity indices)

| Descriptor | Definition | Typical Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.367 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.705 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.662 |

| Softness (S) | 1 / (2 * Hardness) | 0.546 |

| Electrophilicity Index (ω) | (Electronegativity)2 / (2 * Hardness) | 5.618 |

This table is based on data for 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one and serves as an example of parameters calculated to predict chemical reactivity. rroij.com

Applications in Materials Science and Polymer Chemistry Research

(E)-3-(5-Nitro-2-thienyl)acrylic Acid as a Monomer in Polymer Synthesis

The acrylic acid portion of this compound allows it to act as a monomer for the synthesis of various polymer structures. The incorporation of the 5-nitro-2-thienyl group into a polymer backbone can impart unique electronic, optical, and thermal properties to the resulting material.

Like other acrylic acid derivatives, this compound is expected to undergo polymerization through several mechanisms, with free-radical polymerization being the most common. This process is typically initiated by radical-generating species, such as peroxides or azo compounds.

The general steps for free-radical polymerization are:

Initiation: A radical initiator (I•) attacks the carbon-carbon double bond of the acrylic acid monomer (M), creating a new radical species.

I• + M → IM•

Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

IM• + M → IM₂• → ... → IMₙ•

Termination: The growth of polymer chains is halted through mechanisms like combination (two growing chains joining) or disproportionation.

Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), could potentially be employed to synthesize polymers with well-defined molecular weights and narrow polydispersity indexes from acrylic monomers. researchgate.netresearchgate.net The high reactivity of acrylic acids in radical polymerization can sometimes lead to side reactions, but conditions can be optimized to produce well-defined homopolymers. researchgate.net

Through polymerization, this compound can form homopolymers or be copolymerized with other vinyl monomers to create a wide range of polymeric derivatives.

Homopolymers: Polymerizing the monomer by itself would result in poly(this compound), a polymer with the nitro-thienyl group as a repeating side chain.

Copolymers: Copolymerization with other monomers, such as styrene, methyl methacrylate, or unsubstituted acrylic acid, would allow for the tuning of the final material's properties. This approach can be used to control characteristics like solubility, thermal stability, and mechanical strength.

While specific polymeric derivatives of this compound are not detailed in available research, the synthesis of acrylate-based polymers is a well-established field, often utilizing radical polymerization to create materials with enhanced stability due to strong carbon-carbon backbones. nih.gov

Integration into Functional Materials (e.g., Organic Electronics, Dye-Sensitized Solar Cells)

The electronic structure of this compound makes it a promising candidate for use in functional organic materials.

In the context of Dye-Sensitized Solar Cells (DSSCs) , organic dyes are crucial for absorbing sunlight and converting it into electrical energy. chemscene.com These dyes typically have a D-π-A (donor-π-bridge-acceptor) structure. This compound possesses key features for such applications:

The acrylic acid group can act as an effective anchoring unit, binding the molecule to the surface of a semiconductor like titanium dioxide (TiO₂). mdpi.com

The thienyl ring and the acrylic double bond form a π-conjugated bridge that facilitates charge transfer.

The nitro group is a powerful electron-withdrawing group, serving as the electron acceptor.

When integrated into a DSSC, the molecule could absorb light, promoting an electron to an excited state, which is then injected into the semiconductor's conduction band. While this specific molecule's performance has not been reported, numerous organic dyes with similar cyanoacrylic acid anchoring groups are used in DSSCs. dyenamo.se

For broader organic electronics , thiophene-containing molecules are widely used due to their excellent charge transport properties and environmental stability. The combination of a thiophene (B33073) ring with a conjugated acrylic system and a strong nitro-acceptor group suggests potential for use as a semiconductor material in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Development of Novel Coordination Polymers

The carboxylic acid functional group in this compound makes it an excellent candidate for use as an organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). nih.gov In these materials, metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional networks.

The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to a diverse range of structural topologies. The resulting coordination polymers could exhibit interesting properties for applications in:

Catalysis: The porous nature of some coordination polymers allows them to act as catalysts.

Gas Storage and Separation: The defined pore structures can be used to selectively adsorb and store gases.

Luminescence: The combination of organic linkers and metal ions can lead to fluorescent or phosphorescent materials.

While specific coordination polymers based on this compound as a ligand have not been documented in the searched literature, the synthesis of coordination polymers from various carboxylic acids is a highly active area of research. rsc.orgresearchgate.net

Structure-Property Relationships in Advanced Materials Applications

The performance of any material derived from this compound would be directly governed by its distinct molecular structure. Understanding these structure-property relationships is key to designing new materials.

Electronic Properties: The extended π-conjugation across the thiophene ring and the acrylic system, combined with the strong electron-withdrawing effect of the nitro group, would dominate the electronic and optical properties. This is expected to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for its function as an electron acceptor in DSSCs or as an n-type material in organic electronics.

Optical Properties: The conjugated system is responsible for the molecule's absorption of light in the UV-visible spectrum. Modifying the structure, for instance, by creating copolymers, would alter this absorption, allowing for the tuning of color and light-harvesting capabilities.

Polymer Properties: In a polymer, the bulky and polar nitro-thienyl side groups would influence chain packing, solubility, and thermal stability. The presence of the nitroaromatic structure might enhance thermal stability compared to simple poly(acrylic acid). researchgate.net

The systematic study of how modifications to this molecular structure affect macroscopic material properties is a fundamental aspect of materials science, enabling the rational design of materials for specific applications. rsc.org

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced (E)-3-(5-Nitro-2-thienyl)acrylic Acid Analogues with Tuned Properties

Future synthetic efforts will likely focus on creating a diverse library of analogues to modulate the physicochemical and biological properties of the parent molecule. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry, where minor structural modifications can lead to significant changes in efficacy and selectivity. nih.gov The strategic design of new derivatives can be guided by established medicinal chemistry principles such as bioisosterism and the installation of pharmacologically relevant moieties. nih.gov

Key synthetic strategies for generating advanced analogues include:

Modification of the Carboxylic Acid: The carboxylic acid group is a prime target for modification. Conversion to esters, amides, or thioamides can alter solubility, membrane permeability, and metabolic stability. Coupling the acid with various amines, particularly those embedded in heterocyclic systems (e.g., piperazine, morpholine, triazoles), can introduce new functionalities and potential biological targets. nih.gov

Substitution on the Thiophene (B33073) Ring: While the parent compound has a nitro group at the 5-position, further substitutions on the thiophene ring could fine-tune electronic properties and steric profiles. Introducing small alkyl groups, halogens, or other electron-withdrawing/donating groups at the 3- or 4-positions could influence the molecule's reactivity and interaction with biological macromolecules. nih.gov

Alteration of the Acrylic Linker: The acrylic acid backbone can be modified by introducing substituents at the α- or β-positions. For instance, α-cyano or α-ester groups can alter the geometry and electronic nature of the Michael acceptor system, potentially impacting reaction rates and biological activity.

The table below illustrates potential avenues for analogue design based on these strategies.

| Modification Site | Strategy | Potential Functional Groups | Desired Outcome/Tuned Property |

| Carboxylic Acid | Amidation/Esterification | Heterocyclic amines, amino acids, polyethylene (B3416737) glycol (PEG) chains | Improved solubility, enhanced bioavailability, targeted delivery |

| Thiophene Ring | Aromatic Substitution | -Cl, -Br, -CH₃, -CF₃ | Modulated lipophilicity, altered electronic properties, improved metabolic stability |

| Acrylic Linker | α-Substitution | -CN, -COOR, -CONH₂ | Modified Michael acceptor reactivity, altered geometric configuration |

| Nitro Group | Bioisosteric Replacement | -CN, -SO₂CF₃ | Modified reduction potential, alternative biological interactions |

These synthetic explorations, guided by SAR principles, are expected to yield novel compounds with precisely tuned properties for applications ranging from materials science to medicinal chemistry. nih.govnih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique chemical structure of this compound allows for a wide range of chemical transformations beyond simple derivatization. Future research should explore novel reaction pathways and the application of modern catalytic systems to harness this reactivity.

Advanced Catalysis for Synthesis: The synthesis of the core nitrothiophene scaffold can be improved using modern catalytic methods. For instance, copper- or rhodium-catalyzed cyclization reactions represent advanced techniques for constructing substituted thiophenes with high regioselectivity. nih.gov Furthermore, developing greener synthesis routes, inspired by the bio-based production of acrylic acid using methods like photooxygenation and aerobic oxidation, could provide more sustainable alternatives to traditional petrochemical processes. nih.gov

Reactions at the Acrylic Moiety: The conjugated system is susceptible to a variety of addition reactions. While classic Michael additions are well-known, future work could explore asymmetric additions using chiral catalysts to produce enantiomerically pure derivatives. The double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions, to rapidly build molecular complexity. chemcess.com

Tandem and Domino Reactions: A promising area is the design of tandem or domino reaction sequences where multiple bonds are formed in a single operation. For example, a reaction pathway involving a Michael addition followed by an intramolecular cyclization could be envisioned. A known approach for forming 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction, which could be adapted for creating complex derivatives. nih.gov

The development of efficient, selective, and sustainable catalytic systems will be paramount for unlocking the synthetic potential of this scaffold.

Deeper Computational Analysis for Predictive Modeling of Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental work. Deeper computational analysis of this compound and its analogues can provide invaluable insights into their reactivity and potential biological interactions.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of the molecule. researchgate.net By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and global reactivity indices (e.g., electrophilicity, chemical hardness), researchers can predict the most likely sites for nucleophilic or electrophilic attack. nih.govmdpi.com Such studies are crucial for understanding reaction mechanisms, such as cycloadditions involving nitroalkene systems, and predicting the regioselectivity of reactions. mdpi.comchemrxiv.org

Molecular Dynamics (MD) and Docking: For potential biological applications, molecular modeling techniques are indispensable. chemrxiv.org Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific protein targets. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time and elucidate the dynamic processes involved in the formation of molecule-receptor complexes. nih.gov These computational approaches can help prioritize synthetic targets and generate hypotheses about the mechanism of action. mdpi.com

The table below summarizes key computational methods and their potential applications for studying this compound.

| Computational Method | Key Parameters/Analysis | Application/Insight Gained |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, reactivity indices (electrophilicity, nucleophilicity) | Prediction of reaction sites, rationalization of reaction mechanisms, understanding electronic properties. nih.govnih.gov |

| Molecular Docking | Binding energy/score, interaction poses, hydrogen bonds, hydrophobic contacts | Identification of potential biological targets, prediction of binding affinity, guiding lead optimization. mdpi.com |

| Molecular Dynamics (MD) | Root-mean-square deviation (RMSD), interaction energies, conformational changes | Assessment of binding stability, understanding dynamic behavior in a biological environment. nih.gov |

A synergistic approach combining theoretical predictions with experimental validation will accelerate the discovery of new applications for this chemical scaffold.

Integration into Supramolecular Assemblies and Nanomaterials

The functional groups within this compound make it an attractive building block for the construction of supramolecular structures and functional nanomaterials.

Polymer and Hydrogel Formation: The acrylic acid moiety can act as a monomer for polymerization or copolymerization, leading to the formation of polymers with pendant nitrothiophene groups. wikipedia.orgdouwin-chem.com These polymers could have interesting electronic or optical properties. The carboxylic acid group also enables the molecule to participate in the formation of pH-responsive hydrogels. rsc.orgresearchgate.net Such materials could be designed to release an encapsulated payload in the acidic microenvironment of tumors or other specific biological compartments. mdpi.com